molecular formula C15H27NO4 B6309216 3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid CAS No. 2108754-40-9

3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid

Cat. No. B6309216
CAS RN: 2108754-40-9
M. Wt: 285.38 g/mol
InChI Key: QFZPSVVKDQIRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{(t-Butoxy)carbonylamino}propanoic acid is a chemical compound. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of 3-{(t-Butoxy)carbonylamino}propanoic acid is C15H27NO4 . The SMILES string representation is O=C(OC©©C)NC(C1CCCCC1)CC(O)=O .


Physical And Chemical Properties Analysis

The molecular weight of 3-{(t-Butoxy)carbonylamino}propanoic acid is 285.38 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid has a wide range of applications in scientific research. It has been used as a protecting group in the synthesis of peptides and proteins, as a reagent in the synthesis of peptidomimetics, and as an inhibitor of enzymes. This compound has also been used in studies of the structure and function of proteins and peptides, as well as in studies of enzyme kinetics. In addition, this compound has been used in the synthesis of biologically active compounds, such as drugs, for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid is not yet fully understood. However, it is known that this compound is capable of interacting with proteins and peptides, as well as with enzymes. It is believed that this compound binds to the active site of enzymes, which leads to the inhibition of the enzyme’s activity. This compound has also been shown to interact with proteins and peptides, which can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound can interact with proteins and peptides, as well as with enzymes, which can lead to changes in the structure and function of these molecules. In addition, this compound has been shown to inhibit the activity of enzymes, which can lead to changes in the biochemical and physiological processes that are regulated by these enzymes.

Advantages and Limitations for Lab Experiments

3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, this compound has been shown to interact with proteins and peptides, as well as with enzymes, which can be useful for studies of the structure and function of these molecules. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid. One potential direction is the development of new synthesis methods for this compound. Another potential direction is the development of new applications for this compound, such as in drug discovery and the development of new drugs. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to the development of new inhibitors and activators of enzymes.

Synthesis Methods

3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid can be synthesized through a variety of methods. One common method is the reaction between tert-butyl chloride and cycloheptylamine. In this reaction, the tert-butyl chloride is treated with cycloheptylamine to form a tert-butoxycarbonyl amide. This amide is then hydrolyzed to form this compound. Another method for the synthesis of this compound is the reaction between tert-butyl bromide and cycloheptylamine. In this reaction, the tert-butyl bromide is treated with cycloheptylamine to form a tert-butoxycarbonyl amide. This amide is then hydrolyzed to form this compound.

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed (Hazard Statements H302) . Precautionary measures include washing hands and face thoroughly after handling, and calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

3-[cycloheptyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(11-10-13(17)18)12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZPSVVKDQIRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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